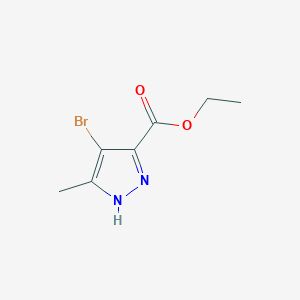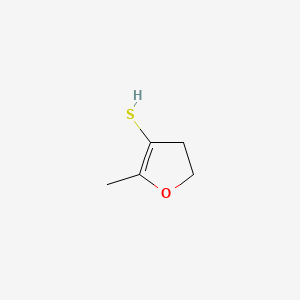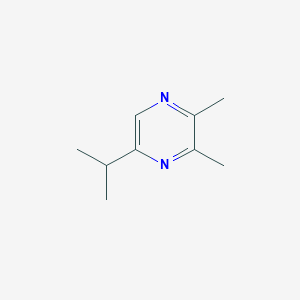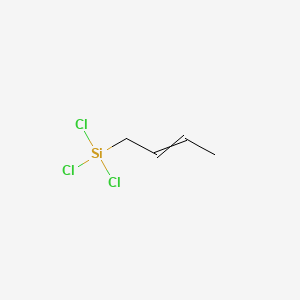
Crotyltrichlorosilane
Übersicht
Beschreibung
Crotyltrichlorosilane, also known as CTCS or 1-chloro-1,1-difluoroethyl-3-trichlorosilane, is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is classified as a hazardous material due to its highly toxic nature. CTCS has a wide range of applications in the fields of organic synthesis, biochemistry, and materials science. It is a versatile reagent that can be used to synthesize a variety of compounds and can also be used to modify the properties of existing compounds.
Wissenschaftliche Forschungsanwendungen
Stereospecific Crotylation in Synthesis
Crotyltrichlorosilanes have been utilized in the stereoselective synthesis of various organic compounds. Ogawa, Sugiura, and Kobayashi (2002) demonstrated that crotyltrichlorosilanes react with ketone-derived N-benzoylhydrazones without any catalyst. This reaction leads to highly stereospecific crotylation, producing both syn- and anti-N'-tert-alkyl-N-benzoylhydrazines. They observed different reactivities between (Z)- and (E)-crotylsilanes in terms of yields and selectivities, suggesting a cyclic chairlike transition state in the reaction mechanism. This process allows the conversion of diastereomers of allylation products to alpha,alpha-disubstituted homoallylic amines without epimerization (Ogawa, Sugiura, & Kobayashi, 2002).
Development of New Ligands for Crotylsilylation Reactions
Suen, Steigerwald, and Leighton (2013) developed a new diaminophenol ligand for crotylsilylation reactions with cis- and trans-crotyltrichlorosilane. This ligand's conformational constraints lead to attenuated stereoelectronic effects, making the resulting crotylsilane reagents as active as previous reagents but without the need for the Sc(OTf)3 catalyst. This advancement enabled a practical, sustainable, and scalable one-pot procedure for crotylation reactions, with the possibility of recovering the ligand in high yield by recrystallization (Suen, Steigerwald, & Leighton, 2013).
Asymmetric Catalysis in Organic Synthesis
Kobayashi, Ogawa, Konishi, and Sugiura (2003) introduced chiral sulfoxides as neutral coordinate-organocatalysts (NCOs) in the allylation of N-acylhydrazones with allyltrichlorosilanes. Using optically active chiral sulfoxides, they achieved high diastereo- and enantioselectivity in asymmetric crotylations with (Z)- and (E)-crotyltrichlorosilanes. This research highlighted the stereospecific nature of these reactions (Z → anti and E → syn) with high enantioselectivity (Kobayashi, Ogawa, Konishi, & Sugiura, 2003).
Eigenschaften
IUPAC Name |
but-2-enyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337523 | |
| Record name | CROTYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotyltrichlorosilane | |
CAS RN |
49749-84-0 | |
| Record name | CROTYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49749-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



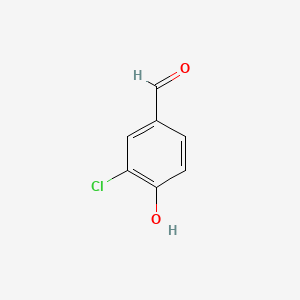
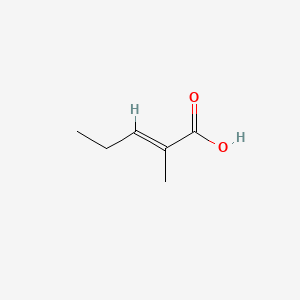
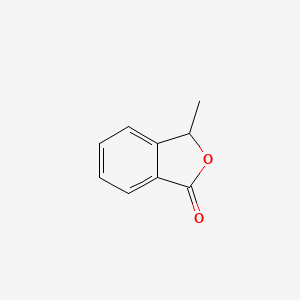

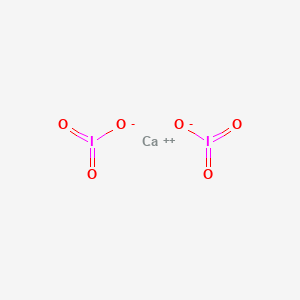
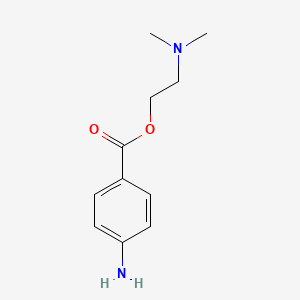
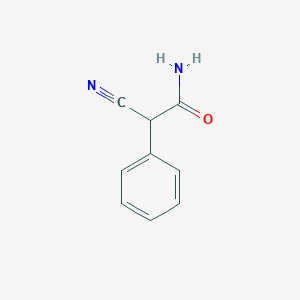
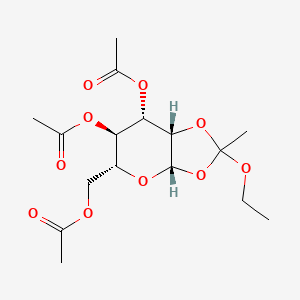
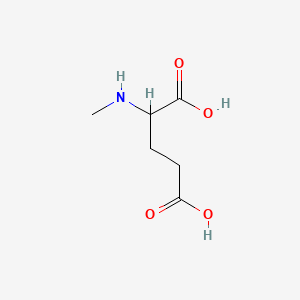
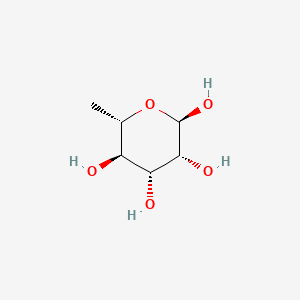
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
